molecular formula C9H8N4O2 B8614536 4-(3-Methyl-4-nitrophenyl)-1,2,4-triazole

4-(3-Methyl-4-nitrophenyl)-1,2,4-triazole

Cat. No. B8614536
M. Wt: 204.19 g/mol
InChI Key: JCGZHGMBEQIYEY-UHFFFAOYSA-N
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Patent
US04728653

Procedure details

A solution of 4-(3-methyl-4-nitrophenyl)-1,2,4-triazole (1.0 g) in acetic acid (25 cm3) was hydrogenated at 25° and 60 p.s.i. (4.13×105Pa) pressure over Raney nickel (0.2 g) for 2 hours. The mixture was then filtered through "Solkafloc" (Trade Mark for a cellulose based filtering agent), the solvent was evaporated in vacuo and the residue was partitioned between chloroform (100 cm3) and aqueous sodium carbonate solution (20 cm3). The aqueous phase was further extracted with chloroform (3×50 cm3) and the combined and dried (MgSO4) organic extracts were concentrated to afford an oil which was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with methanol:ethyl acetate, 1:9. Combination and evaporation of the appropriate fractions afforded a solid which was recrystallised from ethyl acetate/hexane to give 4-(4-amino-3-methylphenyl)-1,2,4-triazole, m.p. 152°-154° (0.67 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N:11]2[CH:15]=[N:14][N:13]=[CH:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>C(O)(=O)C.[Ni]>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([N:11]2[CH:12]=[N:13][N:14]=[CH:15]2)=[CH:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])N1C=NN=C1
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 25°
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through "Solkafloc" (Trade Mark for a cellulose
FILTRATION
Type
FILTRATION
Details
based filtering agent), the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between chloroform (100 cm3) and aqueous sodium carbonate solution (20 cm3)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with chloroform (3×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) organic extracts
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CUSTOM
Type
CUSTOM
Details
to afford an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
WASH
Type
WASH
Details
eluting with methanol
CUSTOM
Type
CUSTOM
Details
Combination and evaporation of the appropriate fractions
CUSTOM
Type
CUSTOM
Details
afforded a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N1C=NN=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.